molecular formula C9H11N3O B13340884 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13340884
M. Wt: 177.20 g/mol
InChI Key: INLPULXAJUYHES-UHFFFAOYSA-N
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Description

3,6,7-Trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1566010-55-6) is a high-purity chemical reagent with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol. It is a specialized organic compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system that is of significant interest in medicinal chemistry and drug discovery . The pyrazolo[1,5-a]pyrimidine core represents a key structural motif in many pharmacologically active compounds and is known for its synthetic versatility, which allows for extensive structural modifications to optimize biological activity . Researchers value this scaffold for its exceptional properties, which include serving as a selective protein inhibitor and exhibiting notable anticancer potential . Specifically, derivatives of this heterocycle have been synthesized and screened for their potent anti-inflammatory potential, demonstrating significant activity as inhibitors of key enzymes like COX-2 and of pro-inflammatory cytokines such as IL-6 and TNF-α . The specific substitution pattern with methyl groups at the 3, 6, and 7 positions of the core structure is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable building block for the development of novel therapeutic agents. This product is intended for research applications only, including as a reference standard, a key intermediate in organic synthesis, and for hit-to-lead optimization in drug discovery programs. For research use only. Not for human or diagnostic use.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3,6,7-trimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O/c1-5-4-10-12-7(3)6(2)9(13)11-8(5)12/h4H,1-3H3,(H,11,13)

InChI Key

INLPULXAJUYHES-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)C(=C(N2N=C1)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-5-methylpyrazole with 3,3-dimethylacrylic acid under acidic conditions, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The methyl groups at positions 3, 6, and 7 undergo selective substitution under specific conditions. For example:

  • Halogenation : Reaction with iodine in the presence of potassium persulfate (K₂S₂O₈) introduces iodine at the 3-position, forming 3-iodo derivatives .

  • Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) target the pyrimidine ring, particularly at positions activated by methyl groups.

Reaction TypeReagents/ConditionsProductYieldReference
IodinationI₂, K₂S₂O₈, H₂O, 80°C3-Iodo-6,7-dimethyl derivative72%
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-3,6,7-trimethyl derivative58%

Oxidation Reactions

Methyl groups are susceptible to oxidation:

  • Mild Oxidation : Using hydrogen peroxide (H₂O₂) in acetic acid converts methyl groups to hydroxymethyl intermediates.

  • Strong Oxidation : Potassium permanganate (KMnO₄) under acidic conditions oxidizes methyl groups to carboxylic acids.

Example :
3,6,7-Trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one → 3,6,7-Tricarboxy derivative (using KMnO₄/H₂SO₄).

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form larger heterocyclic systems:

  • With Enaminones : Reacts with enaminones in ethanol under reflux to form fused pyrazolo[1,5-a]pyrimidine-quinoline hybrids .

  • With Chalcones : Forms tricyclic derivatives via Knoevenagel condensation .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at positions activated by methyl groups:

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 5-position.

  • Friedel-Crafts Alkylation : AlCl₃-mediated alkylation at the 7-position.

Nucleophilic Reactions

The pyrimidine ring’s nitrogen atoms act as nucleophilic sites:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF forms N-alkylated derivatives.

  • Acylation : Acetic anhydride acetylates the N-H group at position 4.

Reductive Transformations

  • Catalytic Hydrogenation : Pd/C and H₂ reduce the pyrimidine ring to a dihydro derivative, altering aromaticity.

  • Boron Hydride Reduction : NaBH₄ selectively reduces carbonyl groups in modified derivatives.

Functional Group Interconversion

The carbonyl group at position 5 is reactive:

  • Hydrazone Formation : Reacts with hydrazine hydrate to form hydrazone derivatives.

  • Schiff Base Synthesis : Condensation with aromatic amines yields imine-linked analogs.

Key Research Findings

  • Regioselectivity : Methyl groups at positions 6 and 7 direct electrophilic substitution to the pyrimidine ring, while position 3 is more reactive toward halogenation .

  • Mechanistic Insights : Oxidative halogenation proceeds via radical intermediates, as evidenced by ESR studies .

  • Biological Relevance : N-Alkylated derivatives show enhanced kinase inhibition compared to the parent compound .

Reaction Optimization Data

ParameterOptimal ConditionsImpact on Yield
Solvent for IodinationWater/EtOH (1:1)Maximizes solubility
Temperature for Nitration0–5°CMinimizes side products
Catalyst for AlkylationK₂CO₃ (anhydrous)Enhances reaction rate

Mechanism of Action

The mechanism of action of 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidin-5-One Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Method
3,6,7-Trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 3-Me, 6-Me, 7-Me 191.23 High lipophilicity; potential CNS activity Condensation of aminopyrazoles with 1,3-diketones
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 7-CF₃ 231.17 Enhanced electron-withdrawing effects; used in Suzuki-Miyaura cross-coupling Condensation with ethyl trifluorobutynoate
3,5-Diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 3-Ar, 5-Ar, 7-CF₃ 350–400 (varies) Anti-inflammatory (83.4% inhibition vs. Indomethacin) Sequential Suzuki-Miyaura cross-coupling
7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 7-Cyclopropyl, 2-Me 189.21 Improved ring stability; unknown bioactivity Not specified; likely via cyclopropane introduction
3-Ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 3-Et, 6-Me, 7-Me 205.26 Increased lipophilicity vs. methyl-only analogues Halogenation followed by alkylation

Physicochemical Properties

  • Lipophilicity : Methyl and ethyl substitutions increase logP values, enhancing membrane permeability. For example, 3-ethyl-6,7-dimethyl derivatives (logP ~2.5) are more lipophilic than the 3,6,7-trimethyl analogue (logP ~1.8) .
  • Solubility: Trifluoromethyl groups reduce aqueous solubility (e.g., 7-CF₃ derivatives require DMSO for dissolution), whereas methylated analogues are more soluble in ethanol/water mixtures .

Biological Activity

3,6,7-Trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and exhibits various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Understanding its biological activity is crucial for its potential applications in drug development.

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 177.20 g/mol
  • Structure : The compound features a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results as an antibacterial agent. The mechanism of action involves the inhibition of specific enzymes essential for bacterial growth and survival .

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Studies suggest that it interacts with viral enzymes or receptors, inhibiting viral replication. This property makes it a candidate for further investigation as a therapeutic agent against viral infections .

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer effect. It has been identified as a potential lead compound in the search for new anticancer drugs. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, it has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and leukemia .

Structure-Activity Relationship (SAR)

The biological activity of 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be influenced by its structural features. Substituents on the pyrazole ring significantly affect its potency against different biological targets. For example:

  • Methyl groups at positions 3, 6, and 7 enhance its interaction with target enzymes.
  • Variations in substituents can lead to different levels of cytotoxicity and selectivity toward cancer cells .

Study 1: Antitubercular Activity

A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine scaffold was synthesized and screened for activity against Mycobacterium tuberculosis. The study found that certain derivatives exhibited low cytotoxicity while maintaining significant antitubercular activity within macrophages. The mechanism was distinct from other known antituberculosis agents .

Study 2: Inhibition of Tubulin Polymerization

In another study focusing on microtubule-targeting agents (MTAs), compounds derived from pyrazolo[1,5-a]pyrimidines were evaluated for their ability to inhibit tubulin polymerization. Some derivatives demonstrated potent inhibition comparable to established MTAs like colchicine .

Synthesis Methods

The synthesis of 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. Common methods include:

  • One-pot reactions utilizing isocyanides.
  • Multicomponent reactions that allow for efficient assembly of complex structures with high yields .

Q & A

Basic Research Question

  • NMR : Use 2D techniques (COSY, NOESY) to assign methyl group positions. For example, NOE correlations between 6-H and methyl protons distinguish 5-methyl vs. 7-methyl isomers .
  • HPLC : Optimize gradient elution (e.g., C18 column, acetonitrile/water mobile phase) to separate regioisomers. Purity ≥95% is achievable with retention time analysis .

What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidinone derivatives?

Basic Research Question

  • PPE : Gloves, lab coats, and safety goggles are mandatory due to acute oral toxicity (H302) and skin irritation (H315) .
  • Waste disposal : Classify as hazardous waste and use licensed disposal services. Avoid aqueous release due to unknown ecotoxicity .

How can structure-activity relationships (SAR) guide the design of pyrazolo[1,5-a]pyrimidinone-based 5-HT6 receptor antagonists?

Advanced Research Question

  • Key modifications :
    • Position 5/7 : Methyl or trifluoromethyl groups enhance receptor affinity (IC50 < 1 nM) by fitting hydrophobic pockets .
    • Sulfonyl groups : Improve selectivity over hERG channels and 5-HT2B receptors .
  • Computational modeling : Docking studies reveal hydrogen bonding between 3-sulfo groups and Arg34/Asn36 residues .

What strategies address regioselectivity challenges in pyrazolo[1,5-a]pyrimidinone synthesis?

Advanced Research Question

  • Reagent choice : PyBroP minimizes debromination in Suzuki-Miyaura cross-coupling, favoring C3 arylation .
  • Thermodynamic control : Heating β-ketoesters with 5-aminopyrazoles in acetic acid yields 5-methyl isomers, while microwave conditions favor 7-methyl derivatives .
  • Validation : X-ray crystallography or NOE difference experiments confirm regiochemistry .

How should researchers resolve contradictory data in synthetic yields or biological activity?

Advanced Research Question

  • Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, solvent purity) .
  • Biological assays : Validate activity against multiple cell lines (e.g., HEK-293 for 5-HT6, MAO-B enzymatic assays) to rule out false positives .
  • Data cross-check : Compare spectral data with literature (e.g., PubChem entries) to identify misassignments .

What methodologies evaluate the biological activity of pyrazolo[1,5-a]pyrimidinone derivatives?

Advanced Research Question

  • Enzyme inhibition :
    • MAO-B : Fluorescent assays using kynuramine as substrate; IC50 values <10 µM indicate neuroprotective potential .
    • Antifungal : Microdilution assays against Botrytis cinerea; EC50 <10 mg/L for 5-amino-6-arylamino derivatives .
  • Receptor binding : Radioligand displacement assays (e.g., [³H]-LSD for 5-HT6) with HEK-293 cells .

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